molecular formula C12H13NO4S B14281115 Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate CAS No. 138212-29-0

Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate

Cat. No.: B14281115
CAS No.: 138212-29-0
M. Wt: 267.30 g/mol
InChI Key: PFQRPYWJJDKYHB-UHFFFAOYSA-N
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Description

Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate is an organic compound with a complex structure that includes a butadiene moiety and a sulfonyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of buta-2,3-dien-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. The sulfonyl group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Buta-1,3-dien-2-ylbenzene
  • (E)-Buta-1,3-dien-1-ylbenzene
  • 2-Phenyl-1,3-butadiene

Uniqueness

Buta-2,3-dien-1-yl (4-methylbenzene-1-sulfonyl)carbamate is unique due to the presence of both a butadiene moiety and a sulfonyl carbamate group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The sulfonyl group enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

138212-29-0

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

InChI

InChI=1S/C12H13NO4S/c1-3-4-9-17-12(14)13-18(15,16)11-7-5-10(2)6-8-11/h4-8H,1,9H2,2H3,(H,13,14)

InChI Key

PFQRPYWJJDKYHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC=C=C

Origin of Product

United States

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